molecular formula C14H10N2S B12662657 Phthalazine, 1-(phenylthio)- CAS No. 149365-50-4

Phthalazine, 1-(phenylthio)-

Cat. No.: B12662657
CAS No.: 149365-50-4
M. Wt: 238.31 g/mol
InChI Key: ZFYCMRGBNKNQOG-UHFFFAOYSA-N
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Description

Phthalazine, 1-(phenylthio)- is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phthalazine, 1-(phenylthio)- typically involves the condensation of substituted 2-bromobenzaldehyde acetals with hydrazine, followed by the introduction of the phenylthio group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of Phthalazine, 1-(phenylthio)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phthalazine, 1-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to yield phthalazine dicarboxylic acid.

    Reduction: Reduction reactions using zinc and hydrochloric acid can convert the compound into orthoxylylene diamine.

    Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in alkaline conditions.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Thiol reagents under nucleophilic substitution conditions.

Major Products:

Scientific Research Applications

Phthalazine, 1-(phenylthio)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Phthalazine, 1-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as phosphodiesterase and cyclooxygenase, leading to various biological effects. It also interacts with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant and anxiolytic properties .

Comparison with Similar Compounds

Phthalazine, 1-(phenylthio)- can be compared with other similar compounds such as:

    Quinoxaline: Another heterocyclic compound with similar biological activities but different structural features.

    Cinnoline: Known for its antimicrobial properties but lacks the phenylthio group.

    Quinazoline: Exhibits anticancer properties but has a different core structure.

Properties

CAS No.

149365-50-4

Molecular Formula

C14H10N2S

Molecular Weight

238.31 g/mol

IUPAC Name

1-phenylsulfanylphthalazine

InChI

InChI=1S/C14H10N2S/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H

InChI Key

ZFYCMRGBNKNQOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NN=CC3=CC=CC=C32

Origin of Product

United States

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